![molecular formula C20H14BrClN4O2 B2797805 N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941977-24-8](/img/no-structure.png)
N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H14BrClN4O2 and its molecular weight is 457.71. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Coordination Chemistry
Research on pyrazole-acetamide derivatives highlights their significance in coordination chemistry. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, showcasing the effect of hydrogen bonding on self-assembly processes and demonstrating significant antioxidant activity. These findings suggest the potential of such compounds in designing coordination complexes with desired properties for various applications, including as antioxidants (Chkirate et al., 2019).
Crystal Engineering and Hydrogen Bonding
The study of crystal structures of C,N-disubstituted acetamides, including pyrazole-acetamide derivatives, reveals intricate hydrogen bonding patterns. These patterns contribute to the formation of complex sheets and interwoven sheets, underscoring the role of hydrogen bonds in molecular assembly and crystal engineering. Such insights are crucial for designing materials with specific crystalline properties (Narayana et al., 2016).
Nonlinear Optical Properties
The nonlinear optical properties of crystalline acetamide structures have been theoretically investigated, highlighting their promising applications in photonic devices like optical switches and modulators. This research emphasizes the potential of pyrazole-acetamide derivatives in the development of materials for optical energy applications and the design of novel photonic devices (Castro et al., 2017).
Molecular Conformations and Biological Activities
Several studies have synthesized and characterized novel acetamide derivatives, exploring their molecular conformations and biological activities. For instance, research on N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide and similar compounds provides valuable insights into their structural characteristics and potential biological functions. This research contributes to the understanding of the relationship between molecular structure and biological activity, with implications for the design of new therapeutic agents (Salian et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves the reaction of 3-bromophenylamine with 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid to form the intermediate, which is then reacted with acetic anhydride to yield the final product.", "Starting Materials": [ "3-bromophenylamine", "2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 3-bromophenylamine (1.0 equiv) in dichloromethane and add triethylamine (1.2 equiv).", "Step 2: Add 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid (1.0 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic anhydride (1.2 equiv) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Quench the reaction by adding water and stirring for 30 minutes.", "Step 5: Extract the organic layer with dichloromethane and wash with sodium bicarbonate solution and brine.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to yield the crude product.", "Step 7: Purify the crude product by column chromatography using diethyl ether and dichloromethane as eluents to obtain the final product, N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide." ] } | |
Numéro CAS |
941977-24-8 |
Nom du produit |
N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide |
Formule moléculaire |
C20H14BrClN4O2 |
Poids moléculaire |
457.71 |
Nom IUPAC |
N-(3-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C20H14BrClN4O2/c21-14-2-1-3-16(10-14)23-19(27)12-25-8-9-26-18(20(25)28)11-17(24-26)13-4-6-15(22)7-5-13/h1-11H,12H2,(H,23,27) |
Clé InChI |
NTCOZZPXFKVHLD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



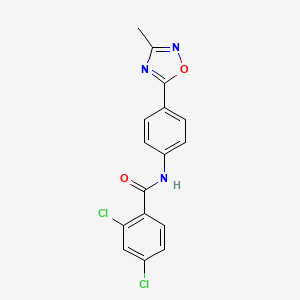
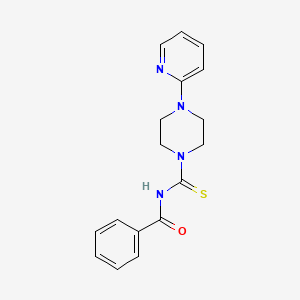
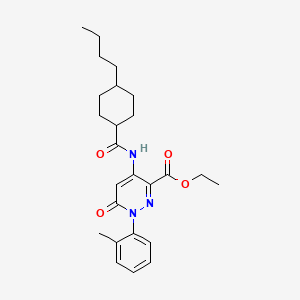
![3-(2-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797728.png)

![4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile](/img/structure/B2797731.png)
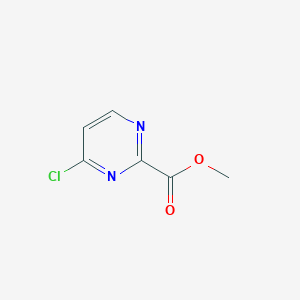

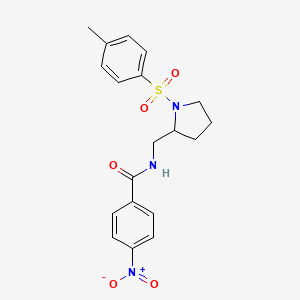

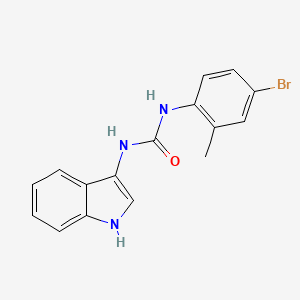
![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)
